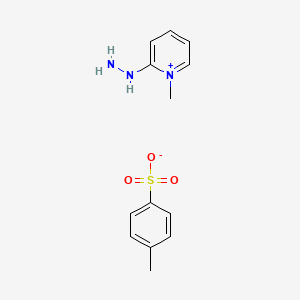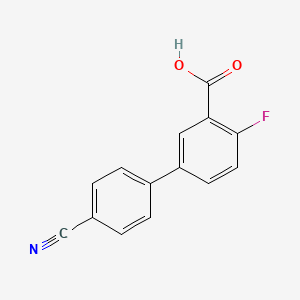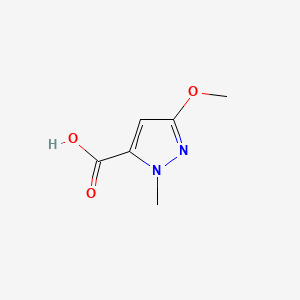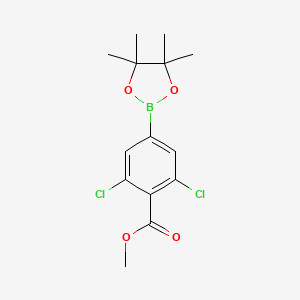
Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound. It is used to prepare 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes via palladium-catalyzed coupling reactions .
Chemical Reactions Analysis
This compound is used in the preparation of 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes via palladium-catalyzed coupling reactions . More detailed information about its chemical reactions is not available in the current resources.Scientific Research Applications
Boric Acid Ester Intermediates with Benzene Rings : These compounds, including the one you mentioned, are obtained via a multi-step substitution reaction. Their structures are confirmed using various spectroscopic methods and X-ray diffraction. The research highlights their applications in crystallography and molecular structure analysis through density functional theory (DFT) calculations (Huang et al., 2021).
Crystal Structure and Vibrational Properties Studies : This research focuses on the synthesis and characterization of compounds containing the dioxaborolan-2-yl group. The study includes detailed analyses of molecular structures, spectroscopic data, and vibrational properties, providing insights into the physicochemical characteristics of these compounds (Wu et al., 2021).
Pd-catalyzed Borylation of Arylbromides : This study explores the synthesis of arenes substituted with the dioxaborolan-2-yl group through a palladium-catalyzed borylation process. This method is significant for the functionalization of arylbromides, especially those bearing sulfonyl groups, highlighting its importance in organic synthesis (Takagi & Yamakawa, 2013).
Prochelator to Chelator Conversion in Cytoprotection : This research demonstrates the use of a boronate group in the development of prodrugs for targeting iron sequestration in cells under oxidative stress. The study evaluates the hydrolytic stability and efficiency of these prochelators, emphasizing their potential in medicinal chemistry (Wang & Franz, 2018).
Microwave-assisted Boronate Ester Formation : This research presents a method for synthesizing heteroaryl-linked benzimidazoles via microwave-assisted boronate ester formation, followed by Suzuki–Miyaura cross-coupling. This highlights the compound's role in facilitating efficient and versatile organic synthesis (Rheault, Donaldson, & Cheung, 2009).
Efficient Deboration Reaction for Explosive Detection : This research discusses the synthesis of boron ester or acid derivatives, emphasizing their application in the detection of hydrogen peroxide vapor, a key component of peroxide-based explosives. The study showcases the potential use of these compounds in security and surveillance (Fu et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction .
Mode of Action
The compound is likely to interact with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the transfer of an organic group from boron to a transition metal, such as palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound, as a boronic ester, participates in this reaction, contributing to the formation of new carbon-carbon bonds.
Pharmacokinetics
It’s important to note that boronic esters are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
Environmental factors such as pH can significantly influence the action of this compound. As mentioned earlier, the hydrolysis rate of boronic esters, including this compound, is considerably accelerated at physiological pH . This could influence the compound’s stability and efficacy.
properties
IUPAC Name |
methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BCl2O4/c1-13(2)14(3,4)21-15(20-13)8-6-9(16)11(10(17)7-8)12(18)19-5/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJYCPNGBPJIFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BCl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718426 |
Source


|
| Record name | Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1321613-04-0 |
Source


|
| Record name | Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[C]thiophene-1-carbonyl chloride](/img/structure/B594310.png)

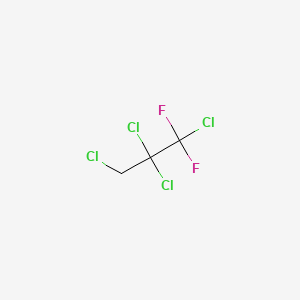


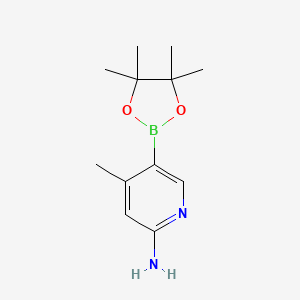
![4-[(Propan-2-yl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B594325.png)
